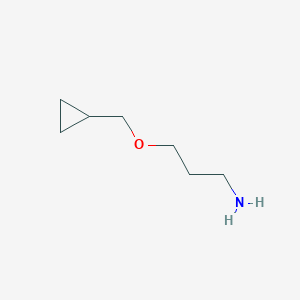

3-(Cyclopropylmethoxy)propan-1-amine

説明

3-(Cyclopropylmethoxy)propan-1-amine is a primary amine featuring a cyclopropylmethoxy substituent at the third carbon of the propane backbone. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol). The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability compared to linear alkoxy analogs.

特性

IUPAC Name |

3-(cyclopropylmethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPOPWVKGDXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propan-1-amine typically involves the reaction of cyclopropylmethanol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopropylmethoxy)propan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions

3-(Cyclopropylmethoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amines or ethers.

科学的研究の応用

3-(Cyclopropylmethoxy)propan-1-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving amine-containing compounds.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of 3-(Cyclopropylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Cyclopropylmethoxy)propan-1-amine, highlighting differences in molecular features, physicochemical properties, and biological activities:

Structural and Functional Differences

- Cyclopropylmethoxy vs.

- Trifluoromethyl Substitution: The trifluoro analog (C₇H₁₂F₃NO) exhibits enhanced electronegativity and stability, making it suitable for targeting electron-deficient binding pockets .

生物活性

3-(Cyclopropylmethoxy)propan-1-amine, with the chemical formula C₇H₁₅NO and a molecular weight of 129.2 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : 3-(Cyclopropylmethoxy)propan-1-amine

- CAS Number : 2986-60-9

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 129.2 g/mol

The compound features a cyclopropyl group attached to a methoxy-propan-1-amine structure, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(Cyclopropylmethoxy)propan-1-amine exhibits various biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter pathways, particularly those involving serotonin and norepinephrine.

- Potential Antidepressant Effects : Its structural similarity to known antidepressants raises the possibility of similar pharmacological effects.

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

The exact mechanisms through which 3-(Cyclopropylmethoxy)propan-1-amine exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, modulating their activity.

- Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Signal Transduction Pathways : The compound might influence intracellular signaling cascades that regulate cell growth and differentiation.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study evaluated the antidepressant-like effects of structurally similar compounds in rodent models. The study found that compounds with similar functional groups exhibited significant reductions in depressive-like behaviors when administered in controlled doses. Although 3-(Cyclopropylmethoxy)propan-1-amine was not the primary focus, its structural characteristics suggest it could yield comparable results in future studies.

Future Research Directions

Further research is essential to fully elucidate the biological activities and therapeutic potential of 3-(Cyclopropylmethoxy)propan-1-amine. Specific areas for future investigation include:

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Exploring detailed molecular mechanisms through which the compound exerts its effects on neurotransmitter systems.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。